
SPDP-PEG8-NHS ester
Vue d'ensemble
Description
SPDP-PEG8-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. The compound also includes a polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .
Applications De Recherche Scientifique
SPDP-PEG8-NHS ester is widely used in various scientific research fields:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems and the development of bioconjugates for targeted therapies.
Industry: Utilized in the production of diagnostic kits and biosensors.
Analyse Biochimique
Biochemical Properties
SPDP-PEG8-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive 2-pyridyldithiol group . The NHS ester can react with primary amines to form stable amide bonds . The 2-pyridyldithiol group is reactive towards thiol groups and forms disulfide-containing linkages .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the conjugation of molecules within cells . This crosslinker is membrane permeable, which allows for intracellular reactions to take place
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to form stable amide bonds with primary amines via its NHS ester . It also forms disulfide-containing linkages with thiol groups via its 2-pyridyldithiol group . These linkages can be cleaved with reducing agents such as dithiothreitol (DTT) .
Temporal Effects in Laboratory Settings
It is known that the rate of reaction and NHS-ester degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 .
Transport and Distribution
This compound is membrane permeable, which allows for intracellular reactions to take place
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG8-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol spacer arm, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in an organic solvent to ensure the solubility of the polyethylene glycol spacer arm . The reaction conditions are optimized to maintain the stability of the N-hydroxysuccinimide ester and the 2-pyridyldithiol group, usually at a pH of 7-8 in phosphate, carbonate/bicarbonate, or borate buffers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability and is shipped in ambient conditions with desiccants to protect it from moisture .
Analyse Des Réactions Chimiques
Types of Reactions
SPDP-PEG8-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Disulfide Exchange Reactions: The 2-pyridyldithiol group reacts with free thiol groups to form disulfide bonds.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester at pH 7-8.
Free Thiol Groups: React with the 2-pyridyldithiol group, typically in the presence of reducing agents like dithiothreitol.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Disulfide Bonds: Formed from the reaction with free thiol groups.
Mécanisme D'action
The mechanism of action of SPDP-PEG8-NHS ester involves the formation of stable amide bonds with primary amines and disulfide bonds with free thiol groups. The polyethylene glycol spacer arm provides flexibility and reduces steric hindrance, allowing efficient crosslinking of biomolecules . The molecular targets include lysine residues in proteins and cysteine residues in peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- Maleimide-PEG8-succinimidyl ester
- Acid-dPEG5-NHS ester
Uniqueness
SPDP-PEG8-NHS ester stands out due to its specific polyethylene glycol spacer arm length, which provides precise distance control between the crosslinked molecules. This feature enhances its solubility and reduces protein aggregation compared to other crosslinkers with shorter or longer polyethylene glycol spacers .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFFRXQWQMCBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)
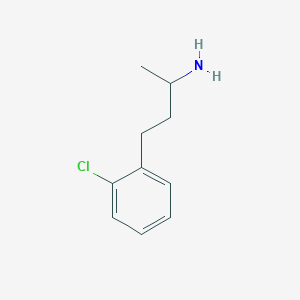
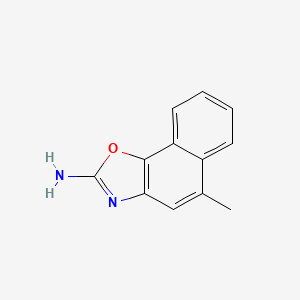
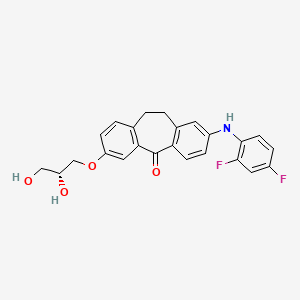
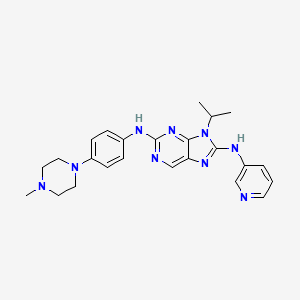
![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)
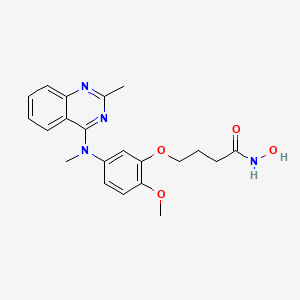
![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)
